4-Fluorocyclohexanone chemical properties and reactivity
4-Fluorocyclohexanone chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Fluorocyclohexanone
Introduction
4-Fluorocyclohexanone is a pivotal fluorinated intermediate in the landscape of modern organic synthesis and pharmaceutical research.[1] This molecule, featuring a cyclohexanone ring substituted with a fluorine atom at the 4-position, serves as a versatile building block for constructing complex molecular architectures. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by altering the molecule's electronic profile.[1] The presence of the fluorine atom, though remote from the reactive carbonyl center, imparts significant and nuanced stereoelectronic effects that govern the molecule's conformational preferences and the stereochemical outcomes of its reactions. This guide provides an in-depth exploration of the chemical properties and synthetic reactivity of 4-fluorocyclohexanone, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
4-Fluorocyclohexanone is typically a colorless liquid at room temperature.[2] Its physical and chemical characteristics are fundamental to its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 68223-64-3 | [3][4] |
| Molecular Formula | C₆H₉FO | [3][4][5] |
| Molecular Weight | 116.13 g/mol | [3][4][5] |
| Boiling Point | 164.4 °C at 760 mmHg | [1][3][5] |
| Density | ~1.037 g/cm³ | [3] |
| Flash Point | 54.2 °C | [3] |
| Refractive Index | 1.414 | [3] |
| Storage | 2-8°C or Freezer | [2][6][7] |
Conformational Analysis:
The conformational equilibrium of substituted cyclohexanes is a classic concept in stereochemistry. For 4-fluorocyclohexanone, the fluorine atom can occupy either an axial or an equatorial position. Unlike 2-fluorocyclohexanone, where the gauche effect and other electronic interactions create a complex conformational landscape that is highly dependent on the solvent, the remote 4-position minimizes direct orbital overlap with the carbonyl group.[8][9] The conformational preference is primarily dictated by sterics, with the equatorial conformer generally being more stable to avoid 1,3-diaxial interactions. However, the specific equilibrium can be influenced by the solvent environment.
Spectroscopic Characterization
Standard spectroscopic methods are used to confirm the identity and purity of 4-fluorocyclohexanone.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl ring protons. The proton at C4, bonded to the fluorine, will appear as a complex multiplet due to coupling with both the adjacent protons and the fluorine atom.
-
¹³C NMR: The carbon spectrum will display distinct peaks for the carbonyl carbon (~208-210 ppm) and the carbon bearing the fluorine (C4), which will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: This is a definitive technique for fluorinated compounds, showing a single resonance for the fluorine atom in 4-fluorocyclohexanone.
-
IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch will be prominent, typically in the range of 1720-1740 cm⁻¹.[10][11]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 116, corresponding to the molecular weight of the compound.[4]
Reactivity and Synthetic Applications
The synthetic utility of 4-fluorocyclohexanone is centered around the reactivity of its ketone functionality, with the fluorine atom exerting significant stereochemical control over reaction outcomes.[1]
Reduction of the Carbonyl Group
The reduction of the ketone is a fundamental transformation that yields 4-fluorocyclohexanol. This reaction can produce two diastereomers, cis and trans, depending on the facial selectivity of the hydride attack. The stereochemical outcome is highly dependent on the steric bulk of the hydride reagent.
-
Causality: Less sterically demanding reagents (e.g., NaBH₄) can approach from either the axial or equatorial face, often leading to a mixture of diastereomers. More sterically hindered reagents (e.g., L-Selectride®) will preferentially attack from the less hindered equatorial face, leading to the axial alcohol, which results in the cis-4-fluorocyclohexanol as the major product.
Experimental Protocol: Diastereoselective Reduction to cis-4-Fluorocyclohexanol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-fluorocyclohexanone (1.0 eq) and anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Reagent Addition: Slowly add a solution of L-Selectride® (1.0 M in THF, 1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
Caption: Workflow for the diastereoselective reduction of 4-fluorocyclohexanone.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation converts cyclic ketones into lactones (cyclic esters) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction provides a route to fluorinated caprolactones, which can be precursors for unique fluorinated polyesters.[1]
-
Mechanism Insight: The reaction involves the migration of one of the carbons adjacent to the carbonyl group. In the case of 4-fluorocyclohexanone, the two adjacent carbons (C2 and C6) are electronically equivalent, leading to the formation of a single fluorinated caprolactone regioisomer. The fluorine at the C4 position influences the electronic nature and stability of the resulting lactone.
Experimental Protocol: Baeyer-Villiger Oxidation
-
Setup: In a round-bottom flask, dissolve 4-fluorocyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Buffering: Add a solid buffer, such as sodium bicarbonate (NaHCO₃, 2.0 eq), to neutralize the acidic byproduct (m-chlorobenzoic acid).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, filter the solid salts. Wash the filtrate with a saturated aqueous solution of Na₂S₂O₃ to destroy excess peroxide, followed by a wash with saturated aqueous NaHCO₃ and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via flash chromatography to yield the fluorinated caprolactone.
Caption: Baeyer-Villiger oxidation of 4-fluorocyclohexanone.
Imine Formation and Reduction to β-Fluoroamines
4-Fluorocyclohexanone readily undergoes condensation with primary amines to form the corresponding imine (Schiff base).[1] This transformation is particularly valuable because the resulting α-fluoroimine can be reduced with high diastereoselectivity to synthesize β-fluoroamines, which are important motifs in many bioactive molecules.[12]
-
Causality of Stereoselectivity: The high diastereoselectivity observed in the reduction of the α-fluoroimine using reagents like trichlorosilane is attributed to a highly organized transition state. It is proposed that both the fluorine and nitrogen atoms coordinate to and activate the silane reducing agent, directing the hydride delivery from a specific face of the C=N double bond.[12] This dual activation is crucial for the high stereocontrol observed.[12]
Experimental Protocol: Two-Step Synthesis of syn-β-Fluoroamines
Step A: Imine Formation
-
Setup: Combine 4-fluorocyclohexanone (1.0 eq), the desired primary amine (1.05 eq), and a catalytic amount of thiourea (0.1 eq) in toluene.[12]
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor by TLC or GC-MS until the ketone is consumed (typically 4-24 hours).
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure. The crude imine is often used directly in the next step without further purification.
Step B: Diastereoselective Reduction
-
Setup: Dissolve the crude α-fluoroimine from Step A in ethyl acetate (EtOAc) and cool the solution to -78 °C.
-
Reagent Addition: Add trichlorosilane (Cl₃SiH, 1.5 eq) dropwise.
-
Reaction: Stir the mixture at -78 °C for 4-6 hours.
-
Workup: Quench the reaction by adding a saturated NaHCO₃ solution. After warming to room temperature, filter the mixture through Celite® to remove solids. Separate the layers and extract the aqueous phase with EtOAc.
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude β-fluoroamine by flash column chromatography.
Building Block for Fluorinated Heterocycles
Beyond these core reactions, 4-fluorocyclohexanone is a valuable starting material for synthesizing a wide array of fluorinated heterocyclic compounds.[13][14] The ketone can be elaborated through various multi-step sequences, including cycloaddition and condensation reactions, to construct complex ring systems containing nitrogen, sulfur, or oxygen.[15] The presence of fluorine in these heterocyclic scaffolds is often key to their desired biological activity and pharmaceutical potential.[13]
Safety and Handling
4-Fluorocyclohexanone is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][16][17][18]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[16][18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][18] Keep away from heat, sparks, open flames, and other ignition sources.[16][17] Take precautionary measures against static discharge.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][18] Recommended storage is often refrigerated at 2-8°C.[7]
Conclusion
4-Fluorocyclohexanone is more than a simple fluorinated ketone; it is a sophisticated building block whose reactivity is subtly but powerfully modulated by its fluorine substituent. Its utility in controlling the stereochemical outcome of reactions at the carbonyl center makes it an invaluable tool for accessing specific diastereomers of fluorinated alcohols and amines. For medicinal chemists and synthetic scientists, a thorough understanding of its properties and reactivity opens the door to the efficient and stereocontrolled synthesis of novel fluorinated compounds with significant potential in drug discovery and materials science.
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